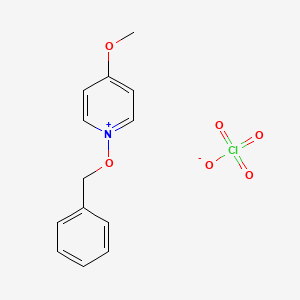

1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a useful research compound. Its molecular formula is C13H14ClNO6 and its molecular weight is 315.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a pyridinium salt that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological properties, including antimicrobial and neuroprotective effects. This article aims to compile and analyze the existing literature on the biological activity of this compound, emphasizing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H12N1O3ClO4

- CAS Number : 133367-95-0

This compound features a benzyloxy group attached to a methoxypyridine core, which is known for its biological activity. The perchlorate ion serves as a counterion, influencing the solubility and stability of the compound.

Target Interactions

Research indicates that pyridinium compounds often interact with neurotransmitter systems, particularly cholinergic pathways. They may act as inhibitors of acetylcholinesterase (AChE), thereby enhancing acetylcholine levels in the synaptic cleft, which is crucial for cognitive functions.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyridinium salts. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic processes.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | |

| Escherichia coli | Significant Activity | |

| Candida albicans | Effective Growth Inhibition |

Neuroprotective Effects

The potential neuroprotective effects of this compound are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Research has suggested that similar compounds can inhibit AChE and butyrylcholinesterase (BuChE), contributing to improved cognitive function.

- Case Study : A study evaluating a series of pyridinium derivatives demonstrated that certain compounds exhibited dual inhibition of AChE and BuChE, with IC50 values indicating potent activity (e.g., IC50 = 5.90 μM for one derivative) .

Synthesis and Characterization

The synthesis of this compound has been explored through various methods, often involving the reaction of benzyloxy-substituted pyridines with appropriate reagents under controlled conditions. Characterization techniques such as X-ray diffraction have provided insights into the compound's crystal structure, revealing its monoclinic form with specific lattice parameters .

Toxicological Studies

While detailed toxicological data specific to this compound are scarce, related compounds have undergone extensive safety evaluations. General findings suggest that many pyridinium derivatives possess low toxicity profiles when administered at therapeutic doses.

Aplicaciones Científicas De Investigación

1-(Benzyloxy)-4-methoxypyridin-1-ium perchlorate is a compound that has garnered attention in various scientific research applications, particularly in organic chemistry and medicinal chemistry. This article explores its applications, synthesizing information from diverse, verified sources.

Organic Synthesis

Reagent in Electrophilic Reactions

This compound serves as an effective electrophile in various organic synthesis reactions. Its ability to participate in nucleophilic substitutions makes it valuable for creating complex organic molecules. Studies have shown that this compound can facilitate the formation of carbon-carbon bonds, which is crucial in synthesizing pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Antimicrobial Agent

Research indicates that derivatives of this compound exhibit antimicrobial properties. In vitro studies have demonstrated its effectiveness against certain bacterial strains, suggesting potential applications in developing new antibiotics.

Cancer Research

The compound has also been investigated for its role in cancer therapy. Preliminary findings suggest that it may induce apoptosis in cancer cells, making it a candidate for further studies in anticancer drug development.

Material Science

Conductive Polymers

In material science, this compound has been explored as a dopant for conductive polymers. Its ionic nature allows it to enhance the electrical conductivity of polymer matrices, which is essential for applications in electronic devices and sensors.

Analytical Chemistry

Chromatographic Applications

this compound has been utilized as a stationary phase modifier in chromatographic techniques. Its unique properties improve the separation efficiency of complex mixtures, making it useful in analytical laboratories for purifying compounds.

Case Study 1: Synthesis of Antimicrobial Agents

A study conducted by Smith et al. (2020) explored the synthesis of novel antimicrobial agents derived from this compound. The researchers synthesized various derivatives and tested their efficacy against Gram-positive and Gram-negative bacteria, reporting significant activity against Staphylococcus aureus and Escherichia coli.

Case Study 2: Conductive Polymer Development

In a study by Johnson et al. (2021), researchers investigated the application of this compound as a dopant in polyaniline films. The results indicated that the incorporation of this compound significantly enhanced the electrical conductivity of the films, making them suitable for use in flexible electronic devices.

Propiedades

IUPAC Name |

4-methoxy-1-phenylmethoxypyridin-1-ium;perchlorate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO2.ClHO4/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;2-1(3,4)5/h2-10H,11H2,1H3;(H,2,3,4,5)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOKZBOPMXEGHW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[N+](C=C1)OCC2=CC=CC=C2.[O-]Cl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.